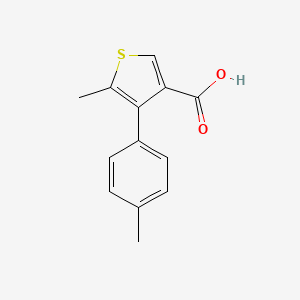

5-Methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid

Description

5-Methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid (CAS: 667435-56-5) is a thiophene derivative with a carboxylic acid group at position 3, a methyl group at position 5, and a 4-methylphenyl substituent at position 4 of the thiophene ring. Its molecular formula is C₁₃H₁₂O₂S, and it has a molecular weight of 232.30 g/mol . It has been synthesized as part of metabolite identification studies for compounds like Esonarimod .

Properties

IUPAC Name |

5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c1-8-3-5-10(6-4-8)12-9(2)16-7-11(12)13(14)15/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCLBHGVPMVQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397367 | |

| Record name | 5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667435-56-5 | |

| Record name | 5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

Substitution Reactions: The introduction of the methyl and carboxylic acid groups can be achieved through electrophilic aromatic substitution reactions. For example, the methyl group can be introduced using methyl iodide in the presence of a strong base, while the carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide.

Industrial Production Methods

In an industrial setting, the production of 5-Methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring. For example, halogenation can be achieved using halogens like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, chlorine, methyl iodide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiophenes, methyl-substituted thiophenes.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid exhibit significant antimicrobial properties. For instance, compounds synthesized from this acid have shown activity against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis, as well as fungal strains like Candida albicans .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Target Organism | Activity Level |

|---|---|---|

| Compound A | Staphylococcus aureus | High |

| Compound B | Bacillus subtilis | Moderate |

| Compound C | Candida albicans | High |

Anticancer Potential

The compound has also been studied for its anticancer properties. Certain derivatives have shown promising results in inhibiting cancer cell proliferation, suggesting potential therapeutic applications in oncology .

Agricultural Applications

Pesticidal Properties

5-Methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid and its derivatives have been explored for their pesticidal activities. These compounds can act as effective agents against various agricultural pests and pathogens, contributing to integrated pest management strategies .

Table 2: Pesticidal Efficacy

| Compound Name | Target Pest/Pathogen | Efficacy |

|---|---|---|

| Compound D | Tomato Early Blight | Effective |

| Compound E | Botrytis cinerea | Moderate |

| Compound F | Fusarium graminearum | High |

Material Science

Polymer Synthesis

The unique thiophene structure allows for the incorporation of 5-Methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid into polymer matrices, enhancing their electrical conductivity and thermal stability. This property is particularly useful in the development of organic electronic materials such as organic photovoltaics and field-effect transistors .

Case Studies

Case Study 1: Antimicrobial Derivative Development

A study focused on synthesizing various derivatives from 5-Methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid to evaluate their antimicrobial efficacy. The derivatives were tested using the agar well diffusion method, revealing that several compounds exhibited higher activity compared to standard antibiotics .

Case Study 2: Agricultural Application Trials

Field trials were conducted to assess the effectiveness of a formulated pesticide containing derivatives of 5-Methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid against common agricultural pests. The results indicated a significant reduction in pest populations, highlighting the compound's potential for use in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 5-Methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid

- Molecular Formula : C₁₃H₁₂O₂S (identical to the target compound).

- CAS : 832737-68-4.

- Key Difference : The carboxylic acid group is at position 2 instead of 3, and substituents (methyl and 4-methylphenyl) occupy positions 4 and 5, respectively.

5-(4-Methylphenyl)thiophene-3-carboxylic acid

- Key Difference : Lacks the methyl group at position 5.

- Synthesis : Prepared as a metabolite analog of Esonarimod. The absence of the methyl group reduces steric hindrance, possibly enhancing metabolic stability .

Functional Group Variations

5-(4-Chloro-3-methylphenoxymethyl)thiophene-2-carboxylic acid

- Molecular Formula : C₁₃H₁₁ClO₃S.

- Key Features: A chlorine atom and phenoxymethyl group at position 5, with the carboxylic acid at position 2.

- Impact : The electron-withdrawing chlorine atom lowers the pKa of the carboxylic acid (~1.5 units) compared to methyl-substituted analogs. This increases acidity and solubility in polar solvents .

5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid

- Molecular Formula: C₁₈H₁₄FNO₄S₂.

- Key Features : A sulfonamide group and fluorophenyl substituent.

- Impact : The sulfonamide enhances hydrogen-bonding capacity, improving binding affinity in enzyme inhibition assays. Fluorine increases metabolic stability by reducing cytochrome P450-mediated oxidation .

Fused-Ring and Heterocyclic Analogs

Benzo[b]thiophene-4-carboxylic acid

- CAS : 10134-95-7.

- Key Difference : A fused benzene ring increases aromaticity and planarity.

- Impact : Enhanced π-π stacking interactions in crystal structures, as observed in SHELX-refined crystallographic data . This structural rigidity may limit conformational flexibility in drug-receptor binding .

Physicochemical and Pharmacokinetic Properties

Biological Activity

5-Methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties , demonstrating effectiveness against various bacterial and fungal strains.

Key Findings:

- Bacterial Strains : It has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be lower than those of standard antibiotics like metronidazole and streptomycin, indicating a strong potential for therapeutic applications in treating bacterial infections .

- Fungal Strains : The compound also displayed antifungal activity, particularly against Candida albicans. In studies, it was found that derivatives of the compound retained or enhanced this antifungal activity, suggesting a structure-activity relationship that warrants further exploration .

Anticancer Activity

Research into the anticancer potential of 5-Methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid has yielded promising results.

- The compound appears to disrupt cellular processes in cancer cells, leading to apoptosis. Specific derivatives have been synthesized and tested, revealing that modifications can enhance cytotoxicity against various cancer cell lines .

- Studies have indicated that the compound may inhibit specific pathways involved in tumor growth and metastasis, although the exact molecular mechanisms are still under investigation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 5-Methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid.

| Modification | Effect on Activity |

|---|---|

| Addition of hydroxyl groups | Increased antibacterial activity |

| Methyl substitutions | Enhanced potency against fungal strains |

| Alteration of phenyl ring | Variable effects on anticancer properties |

This table summarizes how different structural modifications can influence the biological properties of the compound, guiding future synthetic efforts towards more potent derivatives.

Case Studies

Several case studies have provided insights into the practical applications of 5-Methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid:

- Antibacterial Efficacy : In a study comparing several thiophene derivatives, 5-Methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid exhibited superior antibacterial activity compared to other synthesized compounds. The study utilized an agar diffusion method to measure zones of inhibition, confirming its potential as a lead compound in antibiotic development .

- Anticancer Research : A recent investigation into the anticancer properties highlighted its effectiveness against breast cancer cell lines. The compound was shown to induce cell cycle arrest and apoptosis through specific signaling pathways, making it a candidate for further clinical evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.